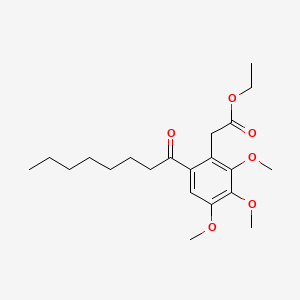

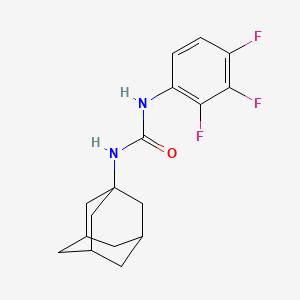

1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

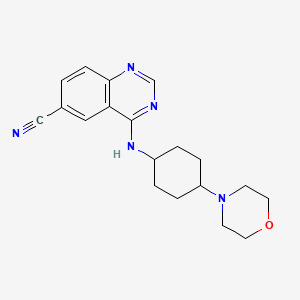

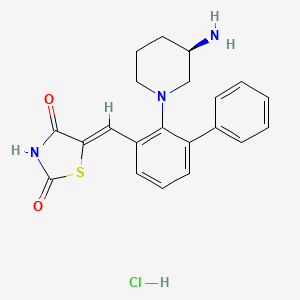

1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea, also known as AU1235, is a compound with the molecular formula C₁₇H₁₉F₃N₂O and a molecular weight of 324.34. It is an adamantyl urea inhibitor of Mycobacterium tuberculosis. Many 1-adamantyl-3-phenyl ureas, such as this compound, have been identified as potent anti-tuberculosis activity compounds .

Synthesis Analysis

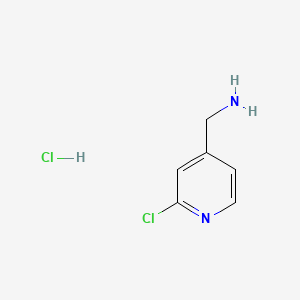

The synthesis of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was reported in a study . A mixture of 4-chlorophenyl isocyanate (153 mg, 1 mmol), amantadine (166 mg, 1.1 mmol), and dichloromethane (10 mL) was heated at 313 K under reflux for 2 hours .Molecular Structure Analysis

The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was reported in a study . The crystal structure was orthorhombic, Pna 2 1 (no. 33), with a = 9.2750 (10) Å, b = 12.8640 (17) Å, c = 13.483 (2) Å, β = 90°, V = 1608.8 (4) Å 3, Z = 4 .Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase : Several studies have focused on derivatives of 1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea as potent inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory and pain processes. These inhibitors have shown significant pharmacokinetic improvements over earlier adamantane-based inhibitors and demonstrated notable efficacy in reducing inflammatory pain in animal models (Rose et al., 2010).

Anti-Inflammatory and Analgesic Effects : The substituted phenyl group variants of adamantyl urea-based sEH inhibitors have shown improved pharmacokinetic properties and significant anti-inflammatory effects in murine models. These derivatives are more metabolically stable and potent in vivo, suggesting their potential for clinical trials (Jun-Yan Liu et al., 2013).

Antiviral, Antimycotic, and Herbicidal Activity : Research has indicated that certain N-substituted N'-(2-adamantyl)-thioureas and ureas, which include adamantyl and urea moieties, exhibit antiviral, antimycotic, and herbicidal activity. This suggests the potential for these compounds in the development of various therapeutic agents (Kreutzberger & Tantawy, 1983).

Inhibition of Mycobacterium Tuberculosis : Adamantyl ureas have been identified as compounds active against Mycobacterium tuberculosis. A comprehensive screening of adamantyl ureas revealed moderate activity against M. tuberculosis, indicating their potential in tuberculosis treatment (Scherman et al., 2012).

Antimicrobial Properties : New urea derivatives containing adamantyl groups have been synthesized and evaluated for antimicrobial activity. Some of these compounds, especially the adamantyl urea adducts, showed promising growth inhibition against certain bacterial strains, highlighting their potential as antimicrobial agents (Patil et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHHHKUANVSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)